(1R,4S)-Camphorquinone Monooxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-Camphorquinone Monooxime is a chiral compound derived from camphorquinone, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and has been studied for various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Camphorquinone Monooxime typically involves the oximation of camphorquinone. One common method includes the reaction of camphorquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired monooxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-Camphorquinone Monooxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Chemistry
(1R,4S)-Camphorquinone Monooxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound’s derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a photoinitiator in the polymerization of dental resins.
Mechanism of Action
The mechanism of action of (1R,4S)-Camphorquinone Monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s chiral nature also allows it to interact stereospecifically with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Camphorquinone: The parent compound, used as a photoinitiator in dental materials.
Camphorquinone Dioxime: Another derivative with different reactivity and applications.
Isoborneol: A related monoterpene with distinct chemical properties.
Uniqueness
(1R,4S)-Camphorquinone Monooxime is unique due to its specific chiral configuration and the presence of the oxime functional group. This combination imparts distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+ |
InChI Key |
YRNPDSREMSMKIY-YRNVUSSQSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=N/O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.